![molecular formula C19H19N3O4S B6581954 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine CAS No. 1212790-16-3](/img/structure/B6581954.png)
4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine
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Overview
Description
The compound “4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine” is a heterocyclic compound. It contains a furan ring, an oxadiazole ring, and a piperidine ring . Oxadiazole or furadiazole ring-containing derivatives are known for their broad range of chemical and biological properties . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-furan-2-yl[1,3,4]oxadiazole-2-thiol was synthesized from furan-2-carboxylic acid hydrazide . A series of Mannich bases were then synthesized by the reaction of the oxadiazole with suitably substituted amines and formaldehyde in ethanol .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings. The oxadiazole ring is a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. For example, the synthesis of 5-furan-2-yl[1,3,4]oxadiazole-2-thiol involved the ring closure reaction of furan-2-carboxylic acid hydrazide with carbon disulfide .Scientific Research Applications
Catalytic Organic Synthesis
The compound has been investigated for its role in catalytic organic synthesis. Researchers have integrated biomass catalytic conversion with organic synthesis techniques to create this compound. The process involves two steps:
Condensation Reaction to Synthesize (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one: HMF is then condensed with 3,3-Dimethyl-2-butanone, resulting in the novel compound (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one. This approach not only showcases green chemistry principles but also opens new avenues for sustainable and efficient catalytic organic synthesis .
Medicinal Significance
While research on this compound is still emerging, furan derivatives like (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one have shown promise in medicinal applications. Further studies are needed to explore its potential as a precursor for pharmaceuticals and other therapeutic agents .
Antibacterial Activity
Although specific data on the antibacterial properties of this compound are limited, it belongs to the furan derivative family. Researchers have synthesized related furan-containing compounds with antibacterial activity. Investigating its effects against bacterial strains could be an interesting avenue for future research .
Future Directions
properties
IUPAC Name |
2-(furan-2-yl)-5-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-27(24,14-10-15-5-2-1-3-6-15)22-11-8-16(9-12-22)18-20-21-19(26-18)17-7-4-13-25-17/h1-7,10,13-14,16H,8-9,11-12H2/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTCXDVSHDCHDW-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(furan-2-yl)-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole |
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